molecular formula C16H17N3O B2701074 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine CAS No. 325740-00-9

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

Numéro de catalogue B2701074
Numéro CAS: 325740-00-9
Poids moléculaire: 267.332
Clé InChI: WSEGUZYVVVHEMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine, also known as TAE684, is a small molecule inhibitor that targets anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that is involved in the development and progression of various cancers, including non-small cell lung cancer, neuroblastoma, and anaplastic large cell lymphoma. TAE684 has shown promising results in preclinical studies as a potential therapeutic agent for these types of cancer.

Mécanisme D'action

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine targets ALK, which is a receptor tyrosine kinase that is involved in cell growth and survival. When activated, ALK can promote tumor growth and progression. 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine inhibits the activity of ALK by binding to a specific site on the kinase domain, which prevents the activation of downstream signaling pathways that promote cell growth and survival. This results in cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been shown to have a number of biochemical and physiological effects in preclinical studies. In non-small cell lung cancer, 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been shown to inhibit the phosphorylation of downstream signaling molecules, including AKT and ERK, which are involved in cell growth and survival. In neuroblastoma, 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been shown to induce cell death by activating the intrinsic apoptotic pathway. Additionally, 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been shown to inhibit the growth of tumor cells in various preclinical models, which suggests that it may have a broad range of anti-tumor effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine for lab experiments is its potency and specificity for ALK. This allows researchers to selectively target ALK and study its role in various cellular processes. Additionally, 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been extensively studied in preclinical models, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, one limitation of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is its toxicity, which can limit its use in certain experimental settings. Additionally, the cost of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine can be a barrier to its use in some labs.

Orientations Futures

There are several potential future directions for research on 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. For example, 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been shown to synergize with other inhibitors of the PI3K/AKT/mTOR pathway, which suggests that combination therapy may be a promising approach for the treatment of cancer. Additionally, there is interest in developing more potent and selective inhibitors of ALK that may have fewer side effects and greater therapeutic efficacy. Finally, there is ongoing research on the role of ALK in other diseases, such as inflammatory bowel disease and neurodegenerative disorders, which may provide new avenues for the development of ALK inhibitors like 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine.

Méthodes De Synthèse

The synthesis of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves several steps, starting with the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methoxyethoxy)toluene. This intermediate is then reacted with 2-aminobenzimidazole to form the final product, 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine. The synthesis of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been optimized to improve yield and purity, and various analytical techniques have been used to confirm the identity and purity of the compound.

Applications De Recherche Scientifique

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. In non-small cell lung cancer, 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been shown to inhibit the growth of tumor cells both in vitro and in vivo. Similarly, in neuroblastoma and anaplastic large cell lymphoma, 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been shown to induce cell death and inhibit tumor growth. These findings suggest that 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine may be a promising therapeutic agent for the treatment of these types of cancer.

Propriétés

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-5-4-6-13(11-12)20-10-9-19-15-8-3-2-7-14(15)18-16(19)17/h2-8,11H,9-10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEGUZYVVVHEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.